Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate
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Overview
Description
Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate is a compound that belongs to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine moiety is a privileged structure in drug design, known for its ability to bind to the hinge region of kinases, making it a valuable scaffold for developing therapeutic agents .
Mechanism of Action
Target of Action
The primary target of EN300-210048 is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a blood cancer characterized by dysregulated and proliferative plasma cells .
Mode of Action
EN300-210048 interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 of this moiety dictate kinase selectivity and potency . In the case of EN300-210048, these substitutions enable it to inhibit TAK1 at nanomolar concentrations .
Biochemical Pathways
The inhibition of TAK1 by EN300-210048 affects various extracellular signals that trigger TAK1 activation, including cytokines, growth factors, and Toll-like receptor ligands . This disruption can lead to changes in downstream pathways involved in cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of TAK1 by EN300-210048 results in the suppression of MM cell growth . The compound and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These results suggest that EN300-210048 has the potential to be translated into anti-MM therapeutics .
Preparation Methods
The synthesis of Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclohexylamino group: This step often involves nucleophilic substitution reactions where a cyclohexylamine is introduced to the imidazo[1,2-b]pyridazine core.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis platforms and high-throughput screening techniques.
Chemical Reactions Analysis
Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the imidazo[1,2-b]pyridazine core or the benzoate moiety.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting transforming growth factor-β activated kinase (TAK1), which is implicated in multiple myeloma.
Biology: The compound’s ability to inhibit kinase activity makes it a valuable tool for studying signal transduction pathways and cellular processes regulated by kinases.
Comparison with Similar Compounds
Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate can be compared to other imidazo[1,2-b]pyridazine derivatives, such as:
6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 but may have different substituents that affect their potency and selectivity.
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which confers high potency and selectivity for TAK1 inhibition .
Properties
IUPAC Name |
ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-2-27-21(26)16-8-6-7-15(13-16)18-14-22-20-12-11-19(24-25(18)20)23-17-9-4-3-5-10-17/h6-8,11-14,17H,2-5,9-10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODKRMXURTZUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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